molecular formula C12H14N2O B13613794 N-(4-(2-cyanopropan-2-yl)phenyl)acetamide

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide

Cat. No.: B13613794
M. Wt: 202.25 g/mol
InChI Key: DVAJOSQIAMRPJM-UHFFFAOYSA-N
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Description

N-(4-(2-Cyanopropan-2-yl)phenyl)acetamide is an acetamide derivative featuring a para-substituted phenyl ring with a 2-cyanopropan-2-yl group. The cyanopropane moiety introduces steric bulk and electron-withdrawing characteristics due to the nitrile group, which may influence both physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[4-(2-cyanopropan-2-yl)phenyl]acetamide

InChI

InChI=1S/C12H14N2O/c1-9(15)14-11-6-4-10(5-7-11)12(2,3)8-13/h4-7H,1-3H3,(H,14,15)

InChI Key

DVAJOSQIAMRPJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C)(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-cyanopropan-2-yl)phenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used due to its efficiency .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Substituents

  • Cyanopropane vs. Paracetamol’s hydroxyl group enables glucuronidation/sulfation for detoxification, whereas the cyano group may resist metabolic degradation .
  • Cyanopropane vs. Sulfonamide (Compound 37): Sulfonamide derivatives exhibit enhanced solubility due to ionization, whereas the cyanopropane group likely reduces aqueous solubility. Compound 37’s anti-hypernociceptive activity suggests sulfonamide substituents are critical for targeting inflammatory pathways .

Biological Activity

N-(4-(2-cyanopropan-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a cyanopropyl group and an acetamide functional group. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets and pathways. Key aspects include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance mechanisms, which can lead to reduced inflammation or enhanced antimicrobial effects.
  • Cellular Interaction : It interacts with cellular receptors, potentially modulating cell signaling pathways that affect inflammation and immune responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting the importance of substituent positioning on the phenyl ring for enhancing activity .

CompoundActivity Against E. coliActivity Against S. aureusActivity Against MRSA
N-(4-chlorophenyl)-2-chloroacetamideModerateHighHigh
N-(4-fluorophenyl)-2-chloroacetamideLowModerateModerate
This compoundTBDTBDTBD

Anti-inflammatory Activity

In vivo studies have shown that related compounds can significantly reduce inflammation in animal models. For instance, a compound structurally similar to this compound demonstrated a marked reduction in paw edema in CFA-induced models, comparable to dexamethasone control .

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study involving the synthesis and evaluation of anti-inflammatory properties indicated that compounds with similar structures effectively modulate cytokine production (e.g., IL-1β and TNFα), showcasing their potential as therapeutic agents against inflammatory diseases .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the chemical structure significantly influence biological activity. For instance, halogen substitutions on the phenyl ring improved lipophilicity and permeability through cell membranes, enhancing antimicrobial efficacy .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of N-substituted chloroacetamides, confirming that specific structural features correlate with increased antimicrobial potency .

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